N-[(1S)-1-[3-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazol-5-yl]-3-methylbutyl]acetamide
Description
N-[(1S)-1-[3-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazol-5-yl]-3-methylbutyl]acetamide is a complex organic compound with significant potential in various fields of scientific research. This compound's unique structure, involving a fluoromethyl group attached to a cyclopropyl ring and an oxadiazole ring, contributes to its distinct chemical properties and biological activities.
Properties
IUPAC Name |
N-[(1S)-1-[3-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazol-5-yl]-3-methylbutyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN3O2/c1-8(2)6-10(15-9(3)18)11-16-12(17-19-11)13(7-14)4-5-13/h8,10H,4-7H2,1-3H3,(H,15,18)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAKTPYOZNDDNS-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=NC(=NO1)C2(CC2)CF)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C1=NC(=NO1)C2(CC2)CF)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-[(1S)-1-[3-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazol-5-yl]-3-methylbutyl]acetamide involves multiple synthetic steps:
Formation of 1-(fluoromethyl)cyclopropyl: : Starting with cyclopropane, the fluoromethyl group is introduced through a fluorination reaction, typically involving reagents like diethylaminosulfur trifluoride (DAST).
Synthesis of 1,2,4-oxadiazole ring: : The oxadiazole ring is formed through cyclization reactions involving nitrile oxides and amidoximes.
Coupling reactions: : The fluormethyl cyclopropyl compound is then coupled with the oxadiazole derivative using reagents such as N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the desired product.
Industrial Production Methods
Industrial-scale production employs optimized conditions to ensure high yield and purity:
Continuous flow reactors: : These are used to control reaction conditions precisely, reducing side reactions and improving product consistency.
Catalysts and solvents: : Specific catalysts and solvents are selected to facilitate the coupling reactions and purify the final product efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : N-[(1S)-1-[3-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazol-5-yl]-3-methylbutyl]acetamide can undergo oxidation reactions, often leading to the formation of carboxylic acids or ketones.
Reduction: : Reduction reactions may result in the conversion of oxadiazole rings to more reduced nitrogen-containing heterocycles.
Substitution: : Electrophilic and nucleophilic substitution reactions occur, especially at the fluoromethyl and cyclopropyl groups.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: : Halogenating agents like thionyl chloride (SOCl2) for electrophilic substitutions.
Scientific Research Applications
N-[(1S)-1-[3-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazol-5-yl]-3-methylbutyl]acetamide finds applications in:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its interactions with biological macromolecules, potentially affecting enzyme activities.
Medicine: : Explored for therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: : Utilized in developing novel materials with specific chemical properties for industrial applications.
Mechanism of Action
The mechanism by which N-[(1S)-1-[3-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazol-5-yl]-3-methylbutyl]acetamide exerts its effects involves:
Molecular targets: : Potential interactions with enzymes and receptors, influencing their function.
Pathways involved: : Modulation of biochemical pathways, possibly through inhibiting or activating key enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
N-[(1S)-1-[3-[1-(chloromethyl)cyclopropyl]-1,2,4-oxadiazol-5-yl]-3-methylbutyl]acetamide
N-[(1S)-1-[3-[1-(bromomethyl)cyclopropyl]-1,2,4-oxadiazol-5-yl]-3-methylbutyl]acetamide
Uniqueness
Compared to its analogs, N-[(1S)-1-[3-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazol-5-yl]-3-methylbutyl]acetamide has:
Higher stability: : Due to the presence of the fluoromethyl group.
Enhanced reactivity: : Provides distinct reaction pathways, making it versatile for various applications.
Exploring the specifics of this compound demonstrates its versatility and potential impact across numerous scientific fields. The synthesis routes, reaction behaviors, and diverse applications highlight the compound's significance in ongoing research and industrial developments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
